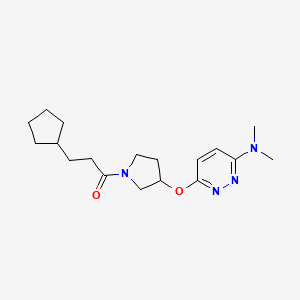
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the sulfonamide group through sulfonylation reactions. The bromine and chlorine substituents are introduced via halogenation reactions using reagents such as bromine and thionyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of sulfonamide derivatives on various biological pathways and organisms.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
- N-(4-bromo-2-methylphenyl)benzenesulfonamide
- 4-bromo-N-(2-methylphenyl)benzamide
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
Comparison:
- N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
- The pyridine ring in the compound provides additional sites for chemical modification, potentially leading to a broader range of derivatives and applications.
- The sulfonamide group is a common feature among these compounds, contributing to their antimicrobial properties, but the specific substituents and their positions can significantly influence their overall activity and specificity.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-chloro-N,6-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2S/c1-9-8-11(15)5-6-12(9)18(3)21(19,20)13-7-4-10(2)17-14(13)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNPZCDKMPXSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2645907.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)

![N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide](/img/structure/B2645914.png)
![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)

![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)

